molecular formula C13H17Cl2N3O2 B10844625 5,6-Dichloro-N-(3-morpholinopropyl)nicotinamide

5,6-Dichloro-N-(3-morpholinopropyl)nicotinamide

Cat. No. B10844625
M. Wt: 318.20 g/mol
InChI Key: TZOXTUGEEZYMTF-UHFFFAOYSA-N
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Description

5,6-Dichloro-N-(3-morpholinopropyl)nicotinamide is a small molecular compound known for its potential applications in various scientific fields. It is characterized by the presence of dichloro substituents on the nicotinamide ring and a morpholinopropyl side chain. This compound has been investigated for its potential as a discovery agent and its interactions with specific biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-N-(3-morpholinopropyl)nicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, including 5,6-dichloronicotinic acid and 3-morpholinopropylamine.

    Amidation Reaction: The key step involves the amidation of 5,6-dichloronicotinic acid with 3-morpholinopropylamine under controlled conditions. This reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic route described above. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Large-scale reactors and automated systems are employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-N-(3-morpholinopropyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

    Substitution: The dichloro substituents on the nicotinamide ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with modified functional groups.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Medicine: Research investigates its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-N-(3-morpholinopropyl)nicotinamide involves its interaction with specific molecular targets . One of the primary targets is amine oxidase [flavin-containing] A (MAO-A), an enzyme involved in the oxidative deamination of biogenic and xenobiotic amines . By inhibiting MAO-A, the compound can modulate the levels of neurotransmitters such as serotonin and norepinephrine, which play crucial roles in mood regulation and neurological function.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dichloronicotinic acid: A precursor in the synthesis of 5,6-Dichloro-N-(3-morpholinopropyl)nicotinamide.

    3-Morpholinopropylamine: Another precursor used in the synthesis.

    Nicotinamide: A related compound with a similar nicotinamide core structure.

Uniqueness

This compound is unique due to its specific combination of dichloro substituents and the morpholinopropyl side chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

properties

Molecular Formula

C13H17Cl2N3O2

Molecular Weight

318.20 g/mol

IUPAC Name

5,6-dichloro-N-(3-morpholin-4-ylpropyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H17Cl2N3O2/c14-11-8-10(9-17-12(11)15)13(19)16-2-1-3-18-4-6-20-7-5-18/h8-9H,1-7H2,(H,16,19)

InChI Key

TZOXTUGEEZYMTF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC(=C(N=C2)Cl)Cl

Origin of Product

United States

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